1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group, which are connected through an ethyl chain to a methanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-methoxybenzene.
Formation of Intermediate: The 4-chlorobenzene undergoes a Friedel-Crafts acylation reaction to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methoxybenzene in the presence of a Lewis acid catalyst to form 4-chlorophenyl-4-methoxybenzyl ketone.
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Sulfonamide Formation: The alcohol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s aromatic rings may also interact with cellular receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: This compound shares similar structural features but differs in its functional groups and overall molecular structure.
(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another related compound with a different arrangement of functional groups.
Uniqueness
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety is particularly important for its potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-21-16-8-4-13(5-9-16)10-11-18-22(19,20)12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPMVBVSNKCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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